molecular formula C15H13NO5 B1275066 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde CAS No. 58662-50-3

5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde

Cat. No. B1275066
CAS RN: 58662-50-3
M. Wt: 287.27 g/mol
InChI Key: IQYPIZWLKNLVIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves regioselective alkylation and Vilsmeier-Hack (V-H) reactions. For instance, the synthesis of 4-benzyloxy-2-methoxybenzaldehyde, a compound similar to 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde, was achieved from 3-methoxyphenol via O-alkylation and V-H reactions, with an overall yield of 82.26% . The optimal conditions for this synthesis included the use of TBAB as a catalyst, a reaction time of 3 hours, and specific molar ratios of reactants. The V-H reaction temperature was maintained between 70-75°C, and the synthesized V-H reagent time was 1.5 hours with a holding time of 3 hours .

Molecular Structure Analysis

While the molecular structure of 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde is not directly analyzed in the provided papers, the structure can be inferred from the name. It contains a benzaldehyde core with a benzyloxy substituent at the 5-position, a methoxy group at the 4-position, and a nitro group at the 2-position. The presence of these functional groups would influence the reactivity and interactions of the molecule.

Chemical Reactions Analysis

The papers do not provide specific reactions for 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde, but the synthesis of similar compounds suggests that it could undergo reactions typical for benzaldehydes, such as nucleophilic addition or condensation reactions. The electron-withdrawing nitro group would affect the electrophilic character of the carbonyl carbon, potentially making it more reactive towards nucleophiles .

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis and Chemical Properties

5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde is used in various synthetic processes. For instance, it undergoes Knoevenagel reaction with malonic acid, forming derivatives like 3-methoxy-5-nitrocinnamic acid, which can be further processed into other compounds (Havaldar, Bhise, & Burudkar, 2004). Additionally, its structural and electronic properties have been studied, providing insight into molecular interactions and stability (Ren & Jian, 2008).

Photocatalysis and Oxidation Studies

In photocatalysis, derivatives of 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde show potential in oxidizing alcohol to aldehydes, with modified photocatalysis techniques enhancing selectivity and efficiency in these reactions (Marotta et al., 2013). This indicates its use in green chemistry applications, where it can assist in developing more environmentally friendly chemical processes.

Biological Activities and Potential Applications

The compound and its derivatives demonstrate various biological activities. For example, some derivatives have been tested for their antibacterial properties against various bacterial strains, showing potential use in medicinal chemistry and drug development (Manap et al., 2022). Additionally, research on similar compounds has shown applications in inhibiting enzymes like catechol-O-methyltransferase, indicating potential therapeutic uses (Pérez et al., 1992).

Role in Material Science and Organic Synthesis

In material science and organic synthesis, 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde's derivatives are used in the synthesis of complex organic molecules and materials. For instance, it assists in the formation of Schiff bases, which are crucial in forming certain polymers and advanced materials (Hayvalı et al., 2012).

Photophysical Studies

The compound's derivatives are subjects of photophysical studies, providing insights into their electron transfer properties, crucial in developing photoactive materials (Napolitano & d’Ischia, 2002). This can lead to advancements in areas like solar energy and light-activated processes.

Safety And Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The safety information includes hazard statements H302, H315, H320, H335, and precautionary statements P261, P302+P352, P280, P305 +P351+P338 .

properties

IUPAC Name

4-methoxy-2-nitro-5-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-20-14-8-13(16(18)19)12(9-17)7-15(14)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYPIZWLKNLVIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])C=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60404262
Record name 5-BENZYLOXY-4-METHOXY-2-NITROBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde

CAS RN

58662-50-3
Record name 5-BENZYLOXY-4-METHOXY-2-NITROBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To concentrated nitric acid (200 ml.) maintained at 0° C. is added 3-benzyloxy-4-methoxybenzaldehyde (48 g., 0.198 mole) over a 30 minute period with stirring. When addition is complete, the temperature is allowed to rise to 15° C. and stirring continued for another 30 minutes. The mixture is then added to ice-water and the yellow precipitate collected by filtration and dried. Yield = 52.8g. (94%); m.p. 131°-132° C.
Quantity
48 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
TH Althuis, HJ Hess - Journal of Medicinal Chemistry, 1977 - ACS Publications
The 6-O-demethyl and 7-O-demethyl analogues of the new antihypertensive drug prazosin [2-[4-(2-furoyD-piperazin-l-yl]-4-amino-6, 7-dimethoxyquinazoline hydrochloride] have been …
Number of citations: 190 pubs.acs.org
MP Cava, I Noguchi - The Journal of Organic Chemistry, 1972 - ACS Publications
… The first fraction yielded 5-benzyloxy-4-methoxy-2-nitrobenzaldehyde (VIII, 690 mg) as yellow prisms, mp 129—131 3 (CHCl8-ether-n-hexane). The second fraction contained the …
Number of citations: 21 pubs.acs.org
H Li, H Huang, X Zhang, X Luo, L Lin, H Jiang… - Acta Pharmacologica …, 2008 - nature.com
Aim: To design and synthesize a novel class of antitumor agents, featuring the 3-nitroquinoline framework. Methods: Based on the enzyme-binding features of Ekb1, introducing a nitro …
Number of citations: 23 www.nature.com
W Jia, Y Liu, W Li, Y Liu, D Zhang, P Zhang… - Bioorganic & medicinal …, 2009 - Elsevier
A series of novel 6H-[1]benzothiopyrano[4,3-b]quinoline derivatives were prepared and evaluated for their anti-hepatitis B virus (HBV) activity and cytotoxicity in human hepatoblastoma-…
Number of citations: 32 www.sciencedirect.com
C Patteux, L Foucout, P Bohn, G Dupas… - Organic & …, 2006 - pubs.rsc.org
… The yellow solid was dried under high vacuum to afford 5-benzyloxy-4-methoxy-2-nitrobenzaldehyde 1b (1.93 g, 81%). Mp 130 C (from H 2 O); (Found: C, 62.93; H 4.55; N 4.72. Calc. …
Number of citations: 14 pubs.rsc.org
S Urgaonkar, K Nosol, AM Said… - Journal of Medicinal …, 2021 - ACS Publications
Targeted concurrent inhibition of intestinal drug efflux transporter P-glycoprotein (P-gp) and drug metabolizing enzyme cytochrome P450 3A4 (CYP3A4) is a promising approach to …
Number of citations: 18 pubs.acs.org
WY Li, XQ Xiong, DM Zhao, YF Shi, ZH Yang, C Yu… - Molecules, 2012 - mdpi.com
A series of novel quinoline-3-carboxamide derivatives 10–17 and 23–27 were designed and synthesized as cholesteryl ester transfer protein (CETP) inhibitors. All of them exhibited …
Number of citations: 11 www.mdpi.com
MG Banwell, E Hamel, NK Ireland… - Journal of the …, 1993 - pubs.rsc.org
Thermolysis of the title compound 8 produced not only the expected azafluoranthene 7 but also the regioisomeric compound 23 and its dihydro counterpart 22. A mechanism for the …
Number of citations: 14 pubs.rsc.org

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